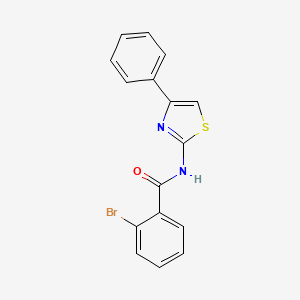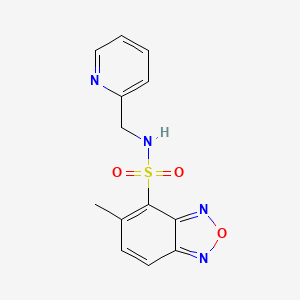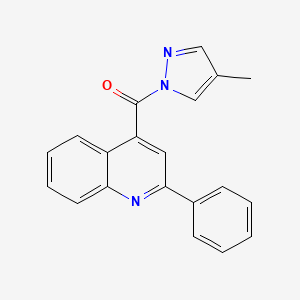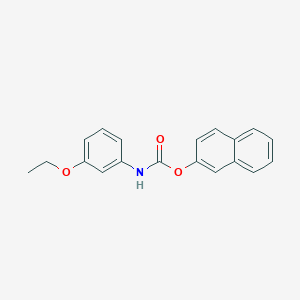![molecular formula C23H22ClN3O3S B11120547 N-(1-Benzyl-2-{2-[(E)-1-(2-chlorophenyl)methylidene]hydrazino}-2-oxoethyl)-4-methyl-1-benzenesulfonamide](/img/structure/B11120547.png)
N-(1-Benzyl-2-{2-[(E)-1-(2-chlorophenyl)methylidene]hydrazino}-2-oxoethyl)-4-methyl-1-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Benzyl-2-{2-[(E)-1-(2-chlorophenyl)methylidene]hydrazino}-2-oxoethyl)-4-methyl-1-benzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzyl group, a chlorophenyl group, and a benzenesulfonamide moiety, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzyl-2-{2-[(E)-1-(2-chlorophenyl)methylidene]hydrazino}-2-oxoethyl)-4-methyl-1-benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The key steps include:
Formation of the Benzyl Hydrazone Intermediate: This involves the reaction of benzyl hydrazine with 2-chlorobenzaldehyde under acidic conditions to form the hydrazone intermediate.
Condensation Reaction: The hydrazone intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-Benzyl-2-{2-[(E)-1-(2-chlorophenyl)methylidene]hydrazino}-2-oxoethyl)-4-methyl-1-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic and sulfonamide positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-(1-Benzyl-2-{2-[(E)-1-(2-chlorophenyl)methylidene]hydrazino}-2-oxoethyl)-4-methyl-1-benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Benzyl-2-{2-[(E)-1-(2-chlorophenyl)methylidene]hydrazino}-2-oxoethyl)-4-methyl-1-benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Benzyl-2-{2-[(E)-1-(2-bromophenyl)methylidene]hydrazino}-2-oxoethyl)-4-methyl-1-benzenesulfonamide
- N-(1-Benzyl-2-{2-[(E)-1-(2-fluorophenyl)methylidene]hydrazino}-2-oxoethyl)-4-methyl-1-benzenesulfonamide
Uniqueness
N-(1-Benzyl-2-{2-[(E)-1-(2-chlorophenyl)methylidene]hydrazino}-2-oxoethyl)-4-methyl-1-benzenesulfonamide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H22ClN3O3S |
|---|---|
Molecular Weight |
456.0 g/mol |
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanamide |
InChI |
InChI=1S/C23H22ClN3O3S/c1-17-11-13-20(14-12-17)31(29,30)27-22(15-18-7-3-2-4-8-18)23(28)26-25-16-19-9-5-6-10-21(19)24/h2-14,16,22,27H,15H2,1H3,(H,26,28)/b25-16+ |
InChI Key |
UBLXPKCUUMGHQY-PCLIKHOPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)N/N=C/C3=CC=CC=C3Cl |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)NN=CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[(2Z)-2-(1-benzyl-2-oxoindol-3-ylidene)hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide](/img/structure/B11120475.png)

![1-(4-Phenylpiperazin-1-yl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}ethanone](/img/structure/B11120480.png)
![1-(4-Fluorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11120482.png)


![(Cyclohexylmethyl)({1-[(3-methoxyphenyl)methyl]-1H-pyrrol-2-YL}methyl)[(4-methylphenyl)methyl]amine](/img/structure/B11120508.png)
![2-(4-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide](/img/structure/B11120516.png)

![2-[(2-methylbenzyl)sulfanyl]-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11120522.png)
![N-[1-(4-methylphenyl)propyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B11120527.png)
![2-[4-(4-Bromophenyl)-9-ethyl-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-6-methoxyphenol](/img/structure/B11120531.png)

![[4-(2-Ethoxyphenyl)piperazin-1-yl][2-(thiophen-2-yl)quinolin-4-yl]methanone](/img/structure/B11120537.png)
